(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride
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Overview
Description
(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring, an amino group, and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride typically involves several steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a protecting group to prevent unwanted side reactions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield oxane-2-one derivatives.
Reduction: Reduction can produce 4-amino-6,6-dimethyloxane-2-methanol.
Substitution: Substitution reactions can yield various amides or esters.
Scientific Research Applications
(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid: The free base form without the hydrochloride.
(2R,4S)-4-Amino-6,6-dimethyloxane-2-methanol: A reduced form of the compound.
(2R,4S)-4-Amino-6,6-dimethyloxane-2-amide: A derivative formed through substitution reactions.
Uniqueness
(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for various applications, particularly in aqueous environments. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)4-5(9)3-6(12-8)7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINISOBJEOHAIW-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C[C@@H](O1)C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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